1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C9H6F3IO and a molecular weight of 314.04 g/mol . This compound is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one typically involves the iodination of a trifluoromethyl-substituted acetophenone derivative. One common method includes the reaction of 1-(4-(trifluoromethyl)phenyl)ethan-1-one with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone moiety can be oxidized or reduced to form corresponding carboxylic acids or alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one is utilized in several scientific research fields:
Wirkmechanismus
The mechanism by which 1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one exerts its effects involves its interaction with molecular targets through its iodo and trifluoromethyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one can be compared with other similar compounds such as:
These compounds share similar structural features but differ in the position of the trifluoromethyl group or the presence of other substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6F3IO |
---|---|
Molekulargewicht |
314.04 g/mol |
IUPAC-Name |
1-[2-iodo-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
KDNAIZBSNMTDGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.